molecular formula C12H14ClNO B6334260 2-Chloro-4-pyridylcyclohexyl ketone, 97% CAS No. 898785-21-2

2-Chloro-4-pyridylcyclohexyl ketone, 97%

Cat. No.: B6334260
CAS No.: 898785-21-2
M. Wt: 223.70 g/mol
InChI Key: WKNOAXYHYDXWLJ-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylcyclohexyl ketone is a chemical compound with the CAS Number: 898785-21-2. Its molecular weight is 417.38 and its IUPAC name is bis (1- (3-chloropyridin-4-yl)cyclohexyl)methanone .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-pyridylcyclohexyl ketone is 1S/C23H26Cl2N2O/c24-19-15-26-13-7-17 (19)22 (9-3-1-4-10-22)21 (28)23 (11-5-2-6-12-23)18-8-14-27-16-20 (18)25/h7-8,13-16H,1-6,9-12H2 .

Scientific Research Applications

Synthesis of Complex Metal Clusters

Di-2-pyridyl ketone derivatives have been utilized in the synthesis of complex metal clusters, showcasing the compound's potential in facilitating the formation of intricate metal structures. The synthesis of neutral cubane clusters and inverse 12-metallacrown-4 complexes through the reaction with metal ions like zinc, cobalt, and nickel highlights the compound's role in advancing coordination chemistry and the development of materials with unique properties (Papaefstathiou et al., 2007; Polyzou et al., 2017).

Catalysis and Organic Synthesis

In the realm of organic synthesis, derivatives of di-2-pyridyl ketone have been employed as catalysts and reactants in various transformations. For example, they have been involved in the synthesis of pyridines through one-pot approaches, demonstrating the compound's utility in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Abbiati et al., 2003).

Luminescent Materials and Magnetic Properties

The synthesis of complexes with luminescent and magnetic properties using di-2-pyridyl ketone derivatives indicates the potential of these compounds in the development of new materials for sensors, data storage, and other technological applications. The ability to manipulate the electronic and structural characteristics of these complexes opens avenues for innovative research in materials science (Thiakou et al., 2006).

Biocatalysis and Asymmetric Synthesis

Furthermore, di-2-pyridyl ketone and its derivatives have found applications in biocatalysis and asymmetric synthesis, highlighting their importance in creating chiral molecules that are significant in the pharmaceutical industry. The enantioselective synthesis of 4-(dimethylamino)pyridines showcases the compound's role in producing optically active substances, which are crucial in drug development and synthesis (Busto et al., 2006).

Properties

IUPAC Name

(2-chloropyridin-4-yl)-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-8-10(6-7-14-11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOAXYHYDXWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271116
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-21-2
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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